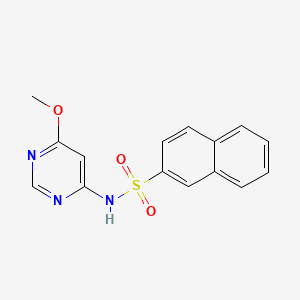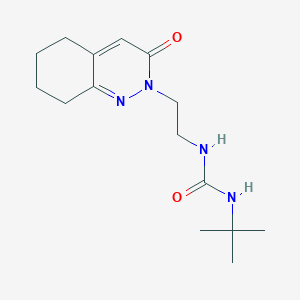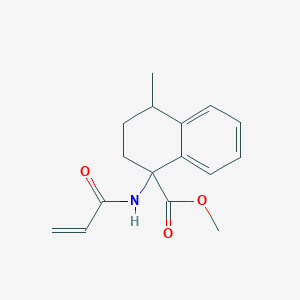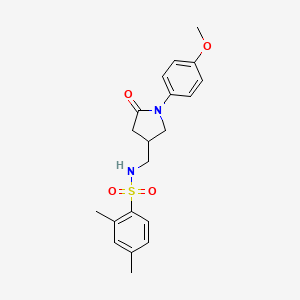
N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide” is a sulfonamide derivative. Sulfonamides are a class of synthetic antimicrobial drugs that are pharmacologically used as broad-spectrum treatments for human and animal bacterial infections . They are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .
Molecular Structure Analysis
The molecular structure of sulfonamides is characterized by the presence of a sulfonamide functional group (-SO2NH2). This group forms the basis of several groups of drugs and exhibits a range of pharmacological activities .Wissenschaftliche Forschungsanwendungen
Positron Emission Tomography (PET) Imaging Agents
Naphthalene-sulfonamides have been synthesized as potential positron emission tomography (PET) agents for imaging of human CCR8. The target tracers were prepared by O-[(11)C]methylation or N-[(11)C]methylation, highlighting their utility in radiolabeling for PET imaging applications (Wang et al., 2008).
Anticancer and Antituberculosis Activity
New sulfonamides derived from 4-methoxyacetophenone have shown remarkable anticancer and antituberculosis activities. These compounds, through Claisen-Schmidt condensation, exhibit significant cytotoxic effects, particularly against leukemia and melanoma cell lines, as well as potent antituberculosis activity, highlighting their therapeutic potential in cancer and tuberculosis treatment (Castaño et al., 2019).
Binding Studies
Studies on the binding of p-hydroxybenzoic acid esters to bovine serum albumin have used fluorescent probes based on naphthalene sulfonamides, demonstrating their role in sensitive and rapid determination of binding mechanisms. This underscores their application in understanding drug-protein interactions (Jun et al., 1971).
σ1 Receptor Binding and Activity
The synthesis of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives and their evaluation for σ1 receptor binding and activity have shed light on the potential use of naphthalene-sulfonamide derivatives as tools for PET experiments. Their antiproliferative activity in rat glioma cells opens new avenues for tumor research and therapy (Berardi et al., 2005).
Magnetic Anisotropy in Cobalt(ii) Complexes
A series of cobalt(ii) complexes with sulfonamide ligands have shown that systematic substitution leads to subtle variations in CoN4 coordination geometry, affecting magnetic anisotropy. This correlation highlights their application in designing magnetic materials with specific properties (Wu et al., 2019).
Fuel Cell Applications
Sulfonated naphthalene dianhydride-based polyimide copolymers have been assessed for their potential in fuel cell applications, focusing on properties like water sorption, proton conductivity, and methanol permeability. Their performance suggests a promising role in developing proton-exchange-membrane fuel cells (Einsla et al., 2005).
Wirkmechanismus
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and multiplication .
Mode of Action
Based on the known action of sulfonamides, it can be inferred that this compound likely acts as a competitive inhibitor of dihydropteroate synthase . By binding to this enzyme, it prevents the formation of dihydrofolic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
Sulfonamides are known to interfere with the synthesis of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthase . This disruption in the folic acid pathway leads to a decrease in the production of essential bacterial proteins, thereby inhibiting bacterial growth and multiplication .
Result of Action
As a sulfonamide, it is expected to inhibit bacterial growth and multiplication by interfering with the synthesis of folic acid, an essential component for bacterial protein synthesis .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that sulfonamides, a group of compounds to which N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide belongs, exhibit a range of pharmacological activities . They can interact with various enzymes and proteins, such as carbonic anhydrase and dihydropteroate synthetase . The nature of these interactions is often inhibitory, which allows sulfonamides to play a role in treating a diverse range of disease states .
Cellular Effects
They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is important for the production of folate . This inhibition eventually leads to the prevention of bacterial DNA growth and cell division or replication .
Temporal Effects in Laboratory Settings
It is known that sulfonamides can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Sulfonamides can cause a strong allergic reaction when used in large doses .
Metabolic Pathways
It is known that sulfonamides can inhibit the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibit bacterial DNA growth and cell division or replication .
Transport and Distribution
Sulfonamides can interact with various transporters or binding proteins .
Subcellular Localization
Sulfonamides can interact with various compartments or organelles within the cell .
Eigenschaften
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-21-15-9-14(16-10-17-15)18-22(19,20)13-7-6-11-4-2-3-5-12(11)8-13/h2-10H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSPWEVJEWLKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2756547.png)
![3-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-2H-chromen-2-one](/img/structure/B2756548.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2756550.png)

![N-[(furan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2756552.png)

![Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate](/img/structure/B2756559.png)

![5-Chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2756561.png)

![3-(Furan-2-yl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2756565.png)
![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2756567.png)
![(2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2756569.png)
